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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-fluoropyridine

CAS No.: 954225-35-5

Cat. No.: B1343720

Get Quote

Executive Summary
This guide details the experimental protocols for synthesizing ether derivatives using 2-
(Bromomethyl)-5-fluoropyridine (CAS: 80040-79-1). This reagent is a critical building block in

medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the 5-

fluorine atom modulates metabolic stability and pKa.

The protocols below focus on Williamson Ether Synthesis, utilizing the high electrophilicity of

the picolinic methylene group. Two distinct methods are provided:

Method A: Mild conditions for Phenols (Ar-OH).

Method B: Strong base conditions for Aliphatic Alcohols (R-OH).
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Property Data

Reagent Name 2-(Bromomethyl)-5-fluoropyridine

Structure Pyridine ring, 5-F, 2-

Molecular Weight 190.01 g/mol

Reactivity
Highly electrophilic at the methylene carbon (

active).

Stability
Unstable as free base. Prone to self-

quaternization (polymerization).

Expert Insight: The "Salt" Factor
Crucial for Success: 2-(Bromomethyl)-5-fluoropyridine is commercially available almost

exclusively as a Hydrobromide (HBr) or Hydrochloride (HCl) salt. The free base is volatile and

rapidly decomposes at room temperature by reacting with its own pyridine nitrogen

(intermolecular N-alkylation).

Protocol Adjustment: You must account for the acid equivalent. If your protocol calls for 1.0

eq of base for the nucleophile, you must add an additional 1.0 eq of base to neutralize the

pyridine salt.

Safety Warning: This compound is a potent lachrymator and skin irritant. Handle only in a

functioning fume hood.

Mechanistic Workflow
The reaction proceeds via a classical

mechanism. The presence of the electron-withdrawing fluorine at the 5-position makes the
methylene carbon more electrophilic than in unsubstituted pyridine analogs, potentially
increasing reaction rates but also susceptibility to hydrolysis.
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Figure 1: Mechanistic pathway for the nucleophilic displacement of bromide by an

alkoxide/phenoxide.

Experimental Protocols
Method A: Synthesis with Phenols (Aromatic Ethers)
Best for: Phenols, acidic heterocycles. Mechanism: Mild base (

or

) generates the phenoxide, which displaces the bromide.

Reagents
Substrate: Phenol derivative (1.0 eq)

Electrophile: 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.1 eq)

Base: Cesium Carbonate (

) or Potassium Carbonate (

) (2.5 eq)

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

the Phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).
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Base Addition: Add

(2.5 eq) in one portion.

Note: We use 2.5 eq to ensure 1.0 eq neutralizes the HBr salt of the reagent, and >1.0 eq

is available to deprotonate the phenol.

Stirring: Stir at Room Temperature (RT) for 15–30 minutes to ensure phenoxide formation.

Electrophile Addition: Add 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.1 eq).

Tip: Add as a solid or pre-dissolved in a minimal amount of DMF.

Reaction: Stir at RT for 4–12 hours.

Optimization: If conversion is slow (monitored by TLC/LCMS), heat to 50°C. Avoid

temperatures >80°C to prevent decomposition.

Work-up:

Dilute with EtOAc.

Wash 3x with water (to remove DMF) and 1x with brine.

Dry over

, filter, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Synthesis with Aliphatic Alcohols
Best for: Primary and secondary alcohols. Mechanism: Strong base (NaH) is required to form

the alkoxide.

Reagents
Substrate: Alcohol (1.0 eq)

Electrophile: 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.2 eq)
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Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 eq)

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure
Preparation: Flame-dry a flask and purge with Nitrogen/Argon.

Base Suspension: Add NaH (2.5 eq) to the flask. Wash with dry hexanes (optional) to

remove mineral oil if downstream purification is sensitive, otherwise suspend directly in

anhydrous THF (0.2 M).

Cooling: Cool the suspension to 0°C (ice bath).

Nucleophile Formation: Dropwise add the Alcohol (1.0 eq) (dissolved in minimal THF).

Observation: Hydrogen gas evolution will occur. Stir for 30 mins at 0°C, then warm to RT

for 15 mins.

Re-Cooling: Cool the mixture back to 0°C.

Electrophile Addition: Add 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.2 eq) portion-wise.

Expert Note: The first equivalent of remaining NaH will neutralize the HBr salt instantly.

Reaction: Allow to warm to RT and stir for 3–6 hours.

Quench:Carefully quench with saturated

solution at 0°C.

Work-up: Extract with DCM or EtOAc, dry, and concentrate.
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Issue Probable Cause Solution

Low Yield Hydrolysis of reagent

Ensure solvents are

anhydrous. The benzylic

bromide hydrolyzes to the

alcohol in the presence of

water.

Polymerization Free base instability

Do not "free base" the reagent

before the reaction. Add the

salt directly to the reaction

mixture containing excess

base.

N-Alkylation
Pyridine nitrogen acting as

nucleophile

The 5-F group reduces the

basicity of the pyridine ring,

minimizing this. However,

ensure the O-nucleophile

(alkoxide) is fully formed

before adding the bromide.

Incomplete Reaction Steric hindrance

If using secondary alcohols,

switch solvent to DMF and

heat to 60°C.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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